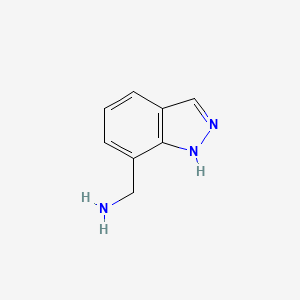

(1H-Indazol-7-yl)methanamine

Description

BenchChem offers high-quality (1H-Indazol-7-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Indazol-7-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-7-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIMEIMWBMQVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40606000 | |

| Record name | 1-(1H-Indazol-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-20-5 | |

| Record name | 1H-Indazole-7-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indazol-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of (1H-Indazol-7-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(1H-Indazol-7-yl)methanamine is a key building block in medicinal chemistry, valued for its versatile indazole scaffold. This guide provides a comprehensive technical overview of its core basic properties, including its structure, synthesis, basicity, protonation behavior, solubility, stability, and analytical characterization. By synthesizing theoretical principles with practical insights, this document serves as an essential resource for researchers leveraging this compound in drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and is present in a variety of FDA-approved drugs.[2][3] The thermodynamic stability of the 1H-tautomer makes it the predominant form in most conditions.[2] (1H-Indazol-7-yl)methanamine, with its reactive aminomethyl side chain, is a valuable synthon for creating diverse chemical libraries for screening and lead optimization.[4] Understanding its fundamental basic properties is crucial for its effective utilization in the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The structure of (1H-Indazol-7-yl)methanamine features a methanamine group attached to the 7-position of the 1H-indazole core. This seemingly simple arrangement gives rise to a molecule with distinct electronic and steric properties that govern its reactivity and intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | [5] |

| Molecular Weight | 147.18 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | [5] |

| Predicted logP | 1.1451 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

Table 1: Key Physicochemical Properties of (1H-Indazol-7-yl)methanamine

Synthesis of (1H-Indazol-7-yl)methanamine

The synthesis of (1H-Indazol-7-yl)methanamine can be achieved through various synthetic routes, often involving the reduction of a suitable precursor. A common and effective strategy involves the reduction of 7-cyano-1H-indazole.

General Synthetic Workflow

Detailed Experimental Protocol: Reduction of 7-Cyano-1H-indazole

This protocol describes a representative method for the synthesis of (1H-Indazol-7-yl)methanamine via the reduction of 7-cyano-1H-indazole.

Materials:

-

7-Cyano-1H-indazole

-

Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and a hydrogen source

-

Anhydrous tetrahydrofuran (THF) or a suitable solvent for catalytic hydrogenation

-

Anhydrous diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether (for salt formation)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (a molar excess) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Starting Material: Dissolve 7-cyano-1H-indazole in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: Filter the resulting granular precipitate and wash it thoroughly with THF. Collect the filtrate and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude (1H-Indazol-7-yl)methanamine. The product can be further purified by column chromatography on silica gel.

-

Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving it in anhydrous diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration, washed with diethyl ether, and dried under vacuum.

Basicity and Protonation Behavior

The basicity of (1H-Indazol-7-yl)methanamine is a composite of the contributions from the three nitrogen atoms: the two in the indazole ring (N1 and N2) and the one in the aminomethyl side chain.

pKa Values and Basicity

The pKa of the indazole ring itself indicates it is a very weak base (pKa of the protonated form is approximately 1.31) and a weak acid (pKa of the neutral form is approximately 13.86).[5][6] This means that under physiological conditions, the indazole ring nitrogens are unlikely to be protonated.

| Ionizable Group | Predicted/Estimated pKa | Basicity |

| Indazole Ring (N1/N2) | ~1.3 (conjugate acid) | Very Weak Base |

| **Aminomethyl Group (-CH₂NH₂) ** | 9-10 (conjugate acid) | Moderately Basic |

Table 2: Estimated pKa Values and Basicity of Ionizable Groups in (1H-Indazol-7-yl)methanamine

Protonation Sites

At physiological pH, the aminomethyl group will be the primary site of protonation, existing predominantly as the ammonium cation. The indazole ring nitrogens will remain largely unprotonated.

Hydrogen Bonding and Intermolecular Interactions

The presence of both hydrogen bond donors (the N-H of the indazole ring and the -NH₂ of the aminomethyl group) and acceptors (the N2 of the indazole ring) allows (1H-Indazol-7-yl)methanamine to participate in a variety of intermolecular hydrogen bonding interactions. These interactions are critical in determining the compound's solid-state structure, solubility, and interactions with biological targets.

In the solid state, it is expected that the molecules will form an extended network of hydrogen bonds. The N-H of the indazole ring can act as a donor to the pyridinic N2 of a neighboring molecule, a common motif in indazole crystal structures.[8] The aminomethyl group can also participate in hydrogen bonding, both as a donor from its N-H bonds and potentially as an acceptor through the lone pair on the nitrogen.

Solubility Profile

The solubility of (1H-Indazol-7-yl)methanamine is dictated by the interplay of its hydrophobic indazole core and the hydrophilic aminomethyl group.

-

Aqueous Solubility: The free base is expected to have limited solubility in water. However, its solubility is significantly enhanced in acidic aqueous solutions due to the formation of the protonated, and therefore more polar, ammonium salt.

-

Organic Solvents: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is likely to be low.

A systematic approach to determining solubility, such as the shake-flask method, is recommended for obtaining precise quantitative data.

Stability and Degradation

Indazole derivatives are generally considered to be chemically stable.[3] However, like many organic molecules, (1H-Indazol-7-yl)methanamine can be susceptible to degradation under certain conditions.

-

Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. High temperatures may lead to decomposition.

-

Photostability: Exposure to UV light could potentially lead to degradation, a common characteristic of aromatic compounds. Photostability testing according to ICH guidelines (Q1B) is recommended for drug development candidates.[9]

-

pH Stability: The compound is likely to be most stable in neutral to slightly acidic conditions. In strongly acidic or basic solutions, degradation pathways may become more significant.

Analytical Characterization

A suite of analytical techniques is employed for the comprehensive characterization of (1H-Indazol-7-yl)methanamine to confirm its identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons of the indazole ring, the methylene protons of the aminomethyl group, and the amine protons. The chemical shifts and coupling patterns are invaluable for structural confirmation.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each of the eight carbon atoms in the molecule, further confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is typically observed.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, including N-H stretching vibrations for the indazole and amine groups, and C=C and C=N stretching vibrations of the aromatic ring system.

Conclusion

(1H-Indazol-7-yl)methanamine is a foundational building block in medicinal chemistry with a rich set of basic properties that are critical to its application in drug discovery. Its moderate basicity, driven by the aminomethyl group, along with its capacity for hydrogen bonding, dictates its behavior in both chemical reactions and biological systems. A thorough understanding of its synthesis, stability, and analytical characterization, as outlined in this guide, is essential for any researcher aiming to harness the full potential of this versatile indazole derivative.

References

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. (n.d.). Retrieved from [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.). Retrieved from [Link]

-

Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. (n.d.). Retrieved from [Link]

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. (n.d.). Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Bentham Science. [Link]

-

1H-Indazol-7-amine | C7H7N3 | CID 88901 - PubChem. (n.d.). Retrieved from [Link]

-

1H-indazol-7-amine (C7H7N3) - PubChemLite. (n.d.). Retrieved from [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Retrieved from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

-

3 - Supporting Information. (n.d.). Retrieved from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy (1H-Indazol-4-YL)methanol | 709608-85-5 [smolecule.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. chemscene.com [chemscene.com]

- 6. rsc.org [rsc.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to (1H-Indazol-7-yl)methanamine: Synthesis, Characterization, and Potential Applications

Foreword: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonding interactions have led to its incorporation into a multitude of clinically significant molecules.[1][2] From the anti-cancer agent axitinib to the antiemetic granisetron, the indazole core has proven to be a versatile template for the design of potent and selective therapeutic agents.[2] This guide focuses on a specific, yet strategically important derivative: (1H-Indazol-7-yl)methanamine. The introduction of a reactive aminomethyl group at the 7-position opens up a wealth of possibilities for further derivatization, making it a valuable building block for the synthesis of novel compound libraries in drug discovery programs. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, characterization, and potential utility of this intriguing molecule.

Molecular Architecture: Unveiling the Structure of (1H-Indazol-7-yl)methanamine

(1H-Indazol-7-yl)methanamine is characterized by a core 1H-indazole ring system with a methanamine (-CH₂NH₂) substituent at the 7-position. The indazole ring itself is an aromatic system composed of a fused benzene and pyrazole ring.[3]

Figure 1: Chemical structure of (1H-Indazol-7-yl)methanamine.

The physicochemical properties of this molecule are summarized in the table below. These values are predicted based on its structure, as extensive experimental data is not yet available in the public domain.

| Property | Predicted Value |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 54.7 Ų |

| pKa (most basic) | 9.5 |

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of (1H-Indazol-7-yl)methanamine can be efficiently achieved through a two-step sequence starting from a readily available precursor. The overall strategy involves the introduction of a nitrile group at the 7-position of the indazole ring, followed by its reduction to the corresponding primary amine.

Figure 2: Synthetic workflow for (1H-Indazol-7-yl)methanamine.

Step 1: Palladium-Catalyzed Cyanation of 7-Iodo-1H-indazole

The initial and critical step is the introduction of a cyano group at the 7-position of the indazole ring. This is best accomplished via a palladium-catalyzed cross-coupling reaction. The choice of a 7-iodo-1H-indazole as the starting material is strategic, as the carbon-iodine bond is highly reactive towards oxidative addition to the palladium catalyst.

Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-iodo-1H-indazole (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6-1.2 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.04 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 eq.).

-

Solvent Addition: Add anhydrous and degassed N,N-dimethylacetamide (DMA).

-

Reaction Execution: Heat the reaction mixture to reflux (typically around 165 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 1H-indazole-7-carbonitrile, is purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: The Pd₂(dba)₃/dppf system is a robust and versatile catalytic system for cyanation reactions. The dppf ligand is crucial for stabilizing the palladium center and facilitating the reductive elimination step to form the C-CN bond.

-

Zinc Cyanide: Zn(CN)₂ is used as the cyanide source. It is less toxic and easier to handle than other cyanide reagents like KCN or NaCN.

-

Solvent: DMA is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the high temperatures required for this transformation.

Step 2: Reduction of 1H-Indazole-7-carbonitrile

The final step involves the reduction of the nitrile group to the primary amine. Several reliable methods can be employed for this transformation, with the choice often depending on the scale of the reaction and the available laboratory equipment.

Method A: Lithium Aluminum Hydride (LAH) Reduction

LAH is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[4]

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LAH, ~2-3 eq.) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the LAH suspension to 0 °C in an ice bath. Slowly add a solution of 1H-indazole-7-carbonitrile (1.0 eq.) in anhydrous THF.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours. Monitor the reaction by TLC or LC-MS.

-

Quenching and Work-up: Cool the reaction to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Isolation: The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford (1H-Indazol-7-yl)methanamine.

Method B: Catalytic Hydrogenation with Raney Nickel

For larger-scale synthesis and to avoid the hazards associated with LAH, catalytic hydrogenation is an excellent alternative.[5]

Protocol:

-

Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel (as a slurry in water or ethanol) under an inert atmosphere.

-

Reaction Setup: Add a solution of 1H-indazole-7-carbonitrile in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.[5]

-

Hydrogenation: The vessel is then purged and pressurized with hydrogen gas (typically 50-100 psi). The reaction is agitated at room temperature or with gentle heating.

-

Work-up: Upon completion, the catalyst is carefully filtered off (caution: Raney Nickel can be pyrophoric when dry). The filtrate is concentrated under reduced pressure to yield the desired product.

Spectroscopic Characterization: The Molecular Fingerprint

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.1 | br s | 1H | N-H (indazole) |

| ~8.1 | s | 1H | H-3 |

| ~7.7 | d | 1H | H-4 |

| ~7.4 | d | 1H | H-6 |

| ~7.1 | t | 1H | H-5 |

| ~4.0 | s | 2H | -CH₂- |

| ~2.5 | br s | 2H | -NH₂ |

Rationale for Predictions: The chemical shifts of the aromatic protons are predicted based on the substitution pattern of the indazole ring. The H-3 proton is expected to be the most deshielded of the pyrazole ring protons. The aminomethyl protons are anticipated to appear as a singlet around 4.0 ppm, similar to what is observed for the 5-substituted analog.[5] The broad singlet for the indazole N-H proton at a downfield shift is characteristic.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~141 | C-7a |

| ~135 | C-3 |

| ~130 | C-7 |

| ~127 | C-5 |

| ~121 | C-3a |

| ~120 | C-4 |

| ~110 | C-6 |

| ~45 | -CH₂- |

Rationale for Predictions: The chemical shifts of the carbon atoms in the indazole ring are assigned based on established data for substituted indazoles. The carbon of the aminomethyl group is expected to resonate in the range of 40-50 ppm.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | N-H stretching (amine and indazole) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| ~1620 | N-H bending (amine) |

| 1600-1450 | Aromatic C=C stretching |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be expected at m/z = 147. A prominent fragment would likely be the loss of the amino group to give a peak at m/z = 130, corresponding to the indazol-7-ylmethyl cation.

Potential Biological Significance and Applications in Drug Discovery

While specific biological data for (1H-Indazol-7-yl)methanamine is not yet reported, its structural features suggest several avenues for its utility in medicinal chemistry. The indazole scaffold itself is known to be a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[3][6]

The strategic placement of the aminomethyl group at the 7-position provides a key handle for synthetic elaboration. This primary amine can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, allowing for the rapid generation of compound libraries for screening against various biological targets.

Structure-Activity Relationship (SAR) Insights from 7-Substituted Indazoles:

Studies on other 7-substituted indazole derivatives have shown that modifications at this position can significantly impact biological activity. For instance, the introduction of various substituents at the C7 position has been explored in the development of kinase inhibitors and other targeted therapies.[7] The aminomethyl group provides a flexible linker to introduce a variety of pharmacophoric elements that can interact with specific binding pockets in target proteins.

Potential Therapeutic Areas for Exploration:

-

Kinase Inhibition: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. Derivatization of the 7-aminomethyl group could lead to novel inhibitors of protein kinases implicated in cancer and inflammatory diseases.

-

GPCR Modulation: The aminomethyl group can be used to introduce moieties that interact with G-protein coupled receptors (GPCRs), a large family of drug targets.

-

Fragment-Based Drug Discovery: (1H-Indazol-7-yl)methanamine can serve as a valuable fragment in fragment-based screening campaigns, where its binding to a target protein can be detected and subsequently optimized into a more potent lead compound.

Figure 3: Logical relationship of the core scaffold to potential applications.

Conclusion and Future Directions

(1H-Indazol-7-yl)methanamine represents a strategically valuable, yet underexplored, building block in the vast landscape of medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the reactive handle provided by the 7-aminomethyl group, makes it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a solid foundation for its synthesis and characterization, and it is our hope that this will stimulate further research into the biological potential of its derivatives. Future work should focus on the synthesis of focused libraries based on this scaffold and their evaluation in a variety of biological assays to unlock the full therapeutic potential of this promising molecular entity.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. Retrieved January 11, 2026, from [Link]

-

Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Nitrile to Amine. (n.d.). Organic Synthesis. Retrieved January 11, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]

Sources

- 1. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 2. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-AMINOMETHYL INDAZOLE(267413-25-2) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1H-Indazol-7-yl)methanamine

CAS Number: 944904-20-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indazol-7-yl)methanamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a bicyclic indazole core with a reactive aminomethyl substituent at the 7-position, makes it a valuable intermediate for the synthesis of a diverse range of biologically active compounds. The indazole scaffold is a well-established privileged structure in pharmaceutical development, known to interact with various biological targets. This guide provides a comprehensive technical overview of (1H-Indazol-7-yl)methanamine, including its chemical identity, physicochemical properties, synthesis, analytical characterization, reactivity, and applications, to support its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

(1H-Indazol-7-yl)methanamine is a primary amine derivative of 1H-indazole. The presence of both the aromatic indazole ring and the basic amino group governs its chemical behavior and physical properties.

Table 1: Physicochemical Properties of (1H-Indazol-7-yl)methanamine

| Property | Value | Source/Method |

| CAS Number | 944904-20-5 | Chemical Abstracts Service |

| Molecular Formula | C₈H₉N₃ | - |

| Molecular Weight | 147.18 g/mol | - |

| IUPAC Name | (1H-Indazol-7-yl)methanamine | IUPAC Nomenclature |

| Appearance | Predicted: Solid | General observation for similar compounds |

| Melting Point | Data not available | Requires experimental determination |

| Boiling Point | Data not available | Requires experimental determination |

| pKa (most basic) | Predicted: ~8.5 - 9.5 | Computational Prediction[1] |

| LogP (octanol/water) | Predicted: ~1.5 - 2.0 | Computational Prediction[1] |

| Aqueous Solubility | Predicted: Moderately Soluble | Based on predicted LogP and presence of polar groups[2] |

Note: Predicted values are estimations and should be confirmed by experimental analysis.

Synthesis of (1H-Indazol-7-yl)methanamine

The synthesis of (1H-Indazol-7-yl)methanamine can be approached through several strategic routes, typically involving the construction of the indazole ring followed by the introduction or modification of the C7-substituent. A common and effective strategy involves the reduction of a suitable precursor at the 7-position.

Synthetic Strategy: Reduction of 7-Cyano-1H-indazole

A robust and widely applicable method for the synthesis of (1H-Indazol-7-yl)methanamine is the reduction of 7-cyano-1H-indazole. This precursor is accessible through various synthetic routes. The cyano group can be efficiently reduced to an aminomethyl group using a variety of reducing agents.

Diagram 1: Synthetic Pathway from 7-Cyano-1H-indazole

Caption: Synthesis via reduction of 7-cyano-1H-indazole.

Experimental Protocol: Reduction of 7-Cyano-1H-indazole with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a representative procedure for the synthesis of (1H-Indazol-7-yl)methanamine. Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. This reaction should be carried out by trained personnel in a fume hood with appropriate personal protective equipment and under an inert atmosphere.

Materials:

-

7-Cyano-1H-indazole (1.0 eq)[3]

-

Lithium aluminum hydride (LiAlH₄) (2.0 - 4.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Starting Material: A solution of 7-cyano-1H-indazole in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is cooled to 0 °C. The excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). This should be done with extreme care as the quenching process is highly exothermic and generates hydrogen gas.

-

Workup: The resulting granular precipitate is filtered off and washed thoroughly with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (1H-Indazol-7-yl)methanamine is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Analytical Characterization

The identity and purity of (1H-Indazol-7-yl)methanamine are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in CDCl₃, 400 MHz):

-

δ ~10.0-11.0 ppm (br s, 1H): N-H proton of the indazole ring.

-

δ ~8.0-8.2 ppm (d, 1H): H-3 proton of the indazole ring.

-

δ ~7.0-7.8 ppm (m, 3H): Aromatic protons on the benzene ring (H-4, H-5, H-6).

-

δ ~4.0-4.2 ppm (s, 2H): Methylene protons (-CH₂-NH₂).

-

δ ~1.5-2.0 ppm (br s, 2H): Amine protons (-NH₂).

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

-

δ ~140-145 ppm: C-7a.

-

δ ~130-135 ppm: C-3.

-

δ ~120-130 ppm: Aromatic carbons (C-4, C-5, C-6).

-

δ ~110-120 ppm: C-3a, C-7.

-

δ ~40-45 ppm: Methylene carbon (-CH₂-NH₂).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For (1H-Indazol-7-yl)methanamine (C₈H₉N₃), the expected exact mass is 147.080. High-resolution mass spectrometry (HRMS) is recommended for unambiguous confirmation of the elemental composition.

Reactivity and Chemical Behavior

The reactivity of (1H-Indazol-7-yl)methanamine is characterized by the interplay of the indazole ring and the primary aminomethyl group.

-

N-Alkylation and N-Acylation: The primary amine is a nucleophilic center and readily undergoes reactions such as alkylation, acylation, and sulfonylation to form a wide range of derivatives.

-

Indazole Ring Reactivity: The indazole ring itself can undergo electrophilic substitution reactions, although the position of substitution will be influenced by the existing substituent and reaction conditions[6]. The N-H proton can also be deprotonated with a suitable base to form an indazolide anion, which can then be used in various nucleophilic reactions.

-

Formation of Schiff Bases: The primary amine can react with aldehydes and ketones to form Schiff bases (imines), which are versatile intermediates for further synthetic transformations.

Diagram 2: Reactivity Profile of (1H-Indazol-7-yl)methanamine

Caption: Key reaction pathways for (1H-Indazol-7-yl)methanamine.

Applications in Research and Drug Development

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this heterocycle[7][8]. (1H-Indazol-7-yl)methanamine serves as a versatile starting material for the synthesis of novel indazole-based compounds with a wide range of therapeutic potential.

-

Kinase Inhibitors: The indazole core is a well-known hinge-binding motif for various protein kinases. Derivatives of (1H-Indazol-7-yl)methanamine can be elaborated to target specific kinases implicated in cancer and inflammatory diseases.

-

Serotonin Receptor Modulators: The structural similarity of the indazole ring to the indole nucleus of serotonin has led to the development of indazole-based ligands for serotonin receptors, which are targets for neurological and psychiatric disorders.

-

Other Therapeutic Areas: The versatility of the indazole scaffold has been exploited in the development of anti-inflammatory, analgesic, and antimicrobial agents[3].

Safety and Handling

While a specific, comprehensive safety data sheet for (1H-Indazol-7-yl)methanamine is not universally available, data from suppliers of the analogous 1H-Indazol-7-amine (CAS 21443-96-9) provides valuable guidance[4][6].

-

Hazard Classification (based on analogue): Harmful if swallowed (Acute toxicity, Oral, Category 4), Causes skin irritation (Skin irritation, Category 2), and Causes serious eye irritation (Eye irritation, Category 2)[4].

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Conclusion

(1H-Indazol-7-yl)methanamine is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery and development. A thorough understanding of its synthesis, characterization, reactivity, and safe handling is crucial for its effective application in the laboratory. This technical guide provides a foundational resource for researchers and scientists working with this important chemical entity.

References

- TCI Chemicals. (2025-01-08). SAFETY DATA SHEET: 1H-Indazol-7-amine. TCI EUROPE N.V.

- Wiley-VCH. (2007).

- Toledano, A. S., Bitai, J., Covini, J., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26, 1229-1232.

- ResearchGate. (n.d.).

- PubMed. (2012). Prediction of physicochemical properties.

- ChemicalBook. (2022-01-29). Indazole - Synthesis and Reactions as a Chemical Reagent.

- ResearchGate. (n.d.). Prediction of Physicochemical Properties.

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (2025-08-07). In Silico Physicochemical Parameter Predictions.

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- ResearchGate. (n.d.).

- PubMed. (2015). Cu-catalyzed Arylation of the Amino Group in the Indazole Ring: Regioselective Synthesis of Pyrazolo-Carbazoles.

- ACS Publications. (n.d.). Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole.

- University of California. (n.d.).

- Institute of Chemistry of Clermont-Ferrand. (n.d.).

- Research on Chemical Intermediates. (2012). Synthesis of 1H-indazole: A combination of experimental and theoretical studies.

- National Institutes of Health. (n.d.).

- MDPI. (2023).

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- INDOFINE Chemical Company, Inc. (n.d.). 1H-INDAZOLE-7-CARBONTRILE.

- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.

- Semantic Scholar. (2003).

- ResearchGate. (n.d.).

- ResearchGate. (2025-08-07). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.

- PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Semantic Scholar. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

(1H-Indazol-7-yl)methanamine molecular weight

An In-Depth Technical Guide to (1H-Indazol-7-yl)methanamine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of (1H-Indazol-7-yl)methanamine. This molecule, a derivative of the privileged indazole scaffold, holds significant promise as a versatile building block in medicinal chemistry.

Introduction to the Indazole Scaffold

Indazole, a bicyclic heteroaromatic compound, is a cornerstone in modern medicinal chemistry.[1][2] Its structure, consisting of a fused benzene and pyrazole ring, confers unique physicochemical properties that make it an attractive pharmacophore.[3][4] The indazole nucleus is a bioisostere of indole, found in many biologically active compounds, and its derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Granisetron (a 5-HT3 antagonist) feature the indazole core, highlighting its clinical significance.[1] (1H-Indazol-7-yl)methanamine, with its reactive primary amine, represents a key synthon for the elaboration of more complex molecules in drug discovery programs.

Physicochemical Properties of (1H-Indazol-7-yl)methanamine

The molecular formula of (1H-Indazol-7-yl)methanamine is C₈H₉N₃. This is determined by its structure, which consists of an indazole ring (C₇H₆N₂) and a methanamine group (CH₃N) attached to the 7-position of the indazole ring.

Based on the atomic weights of its constituent elements (Carbon: ~12.011 amu, Hydrogen: ~1.008 amu, Nitrogen: ~14.007 amu), the molecular weight can be calculated.

Table 1: Physicochemical Properties of (1H-Indazol-7-yl)methanamine

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | Calculated |

| Molecular Weight | 147.18 g/mol | Calculated |

| Monoisotopic Mass | 147.0796 Da | Calculated |

| IUPAC Name | (1H-Indazol-7-yl)methanamine | - |

| CAS Number | 872993-24-9 | - |

Synthesis of (1H-Indazol-7-yl)methanamine

The synthesis of 7-substituted indazoles can be challenging due to regioselectivity issues. However, several synthetic strategies for preparing indazole derivatives can be adapted to produce (1H-Indazol-7-yl)methanamine.[6] A plausible and efficient route involves the construction of the indazole ring from a suitably substituted aniline precursor, followed by functional group manipulation to introduce the aminomethyl group.

A common approach to forming the indazole ring is through the cyclization of an ortho-substituted aniline derivative.[7] For the synthesis of a 7-substituted indazole, a 2-methyl-3-substituted aniline would be a logical starting material.

Proposed Synthetic Protocol

This protocol outlines a general, multi-step synthesis of (1H-Indazol-7-yl)methanamine. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Nitration of 2-Methylbenzonitrile

The synthesis commences with the regioselective nitration of 2-methylbenzonitrile. The methyl group is an ortho-, para-director; however, steric hindrance from the methyl group will favor nitration at the 3-position. This step is crucial for introducing the nitrogen functionality that will ultimately become part of the pyrazole ring of the indazole.

-

Reactants: 2-Methylbenzonitrile, Nitrating mixture (concentrated nitric acid and sulfuric acid).

-

Procedure:

-

Cool a mixture of concentrated sulfuric acid to 0°C.

-

Slowly add 2-methylbenzonitrile to the cooled acid.

-

Add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto ice and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-3-nitrobenzonitrile.

-

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to an amino group. This is a standard transformation in organic synthesis, and various reducing agents can be employed. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

-

Reactants: 2-Methyl-3-nitrobenzonitrile, Hydrogen gas, Palladium on carbon (Pd/C) catalyst.

-

Procedure:

-

Dissolve 2-methyl-3-nitrobenzonitrile in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation in a Parr apparatus or using a balloon filled with hydrogen gas.

-

Monitor the reaction until completion.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate to obtain 3-amino-2-methylbenzonitrile.

-

Step 3: Diazotization and Cyclization to form the Indazole Ring

This is the key ring-forming step. The amino group is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. This classic method is known as the Jacobson indazole synthesis.

-

Reactants: 3-Amino-2-methylbenzonitrile, Sodium nitrite, Hydrochloric acid.

-

Procedure:

-

Dissolve 3-amino-2-methylbenzonitrile in aqueous hydrochloric acid and cool to 0°C.

-

Slowly add an aqueous solution of sodium nitrite dropwise.

-

Stir the reaction mixture at low temperature for a specified time to allow for cyclization.

-

Neutralize the reaction mixture and extract the product, 7-cyano-1H-indazole.

-

Step 4: Reduction of the Nitrile to the Amine

The final step is the reduction of the cyano group to the primary amine. Strong reducing agents like lithium aluminum hydride (LAH) are typically used for this transformation.

-

Reactants: 7-Cyano-1H-indazole, Lithium aluminum hydride (LAH), Anhydrous solvent (e.g., THF).

-

Procedure:

-

Suspend LAH in anhydrous THF under an inert atmosphere.

-

Add a solution of 7-cyano-1H-indazole in anhydrous THF dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting solid and extract the filtrate with an organic solvent.

-

Dry the organic layer and concentrate to yield (1H-Indazol-7-yl)methanamine.

-

Synthesis Workflow Diagram

Caption: Proposed synthesis of (1H-Indazol-7-yl)methanamine.

Applications in Drug Discovery

The indazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][3] (1H-Indazol-7-yl)methanamine, with its versatile aminomethyl side chain, serves as an excellent starting point for the synthesis of libraries of compounds for high-throughput screening.

Role as a Pharmacophore

The aminomethyl group can be readily functionalized to introduce various substituents, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its binding to a biological target. For example, the primary amine can be acylated, alkylated, or used in reductive amination reactions to generate a diverse set of derivatives.

Interaction with Biological Targets

Indazole-containing molecules have been shown to act as inhibitors of various enzymes, particularly kinases, and as antagonists for G-protein coupled receptors.[1] The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, crucial interactions for ligand-protein binding. The aminomethyl group at the 7-position can extend into a binding pocket and form additional interactions, such as salt bridges or hydrogen bonds, thereby enhancing potency and selectivity.

Logical Relationship Diagram

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. caribjscitech.com [caribjscitech.com]

An In-depth Technical Guide to (1H-Indazol-7-yl)methanamine: A Versatile Building Block in Medicinal Chemistry

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of (1H-Indazol-7-yl)methanamine, a key heterocyclic building block. While specific experimental data for this compound is not extensively published, this document consolidates information on its nomenclature, a plausible and detailed synthetic route, and predicted physicochemical and spectroscopic properties based on analogous structures. Furthermore, we delve into the potential applications of this molecule, particularly in the context of drug discovery and the synthesis of kinase inhibitors.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and potential biological attributes of C7-functionalized indazoles.

The Indazole Scaffold: A Privileged Motif in Drug Discovery

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole.[2] The 1H-tautomer is generally the more thermodynamically stable form.[2] The indazole nucleus is a bioisostere of indole and is a critical pharmacophore in numerous FDA-approved drugs, demonstrating a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[1][3][6]

The strategic functionalization of the indazole core allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. Substitution at the C7 position, in particular, can influence the molecule's orientation within a protein binding pocket and its overall pharmacological profile.[7] (1H-Indazol-7-yl)methanamine, with its reactive primary amine, represents a versatile synthon for the introduction of the 7-aminomethyl-1H-indazole moiety into more complex molecules.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the topic compound is (1H-Indazol-7-yl)methanamine . Its chemical structure and key identifiers are presented below.

| Property | Value | Source |

| IUPAC Name | (1H-Indazol-7-yl)methanamine | - |

| CAS Number | 944904-20-5 | [8] |

| Molecular Formula | C₈H₉N₃ | [8] |

| Molecular Weight | 147.18 g/mol | [8] |

| Predicted XlogP3 | 0.8 | Predicted |

| Predicted Hydrogen Bond Donors | 2 | Predicted |

| Predicted Hydrogen Bond Acceptors | 3 | Predicted |

Synthesis of (1H-Indazol-7-yl)methanamine

A robust and logical synthetic pathway to (1H-Indazol-7-yl)methanamine involves the chemical reduction of a suitable precursor, 1H-indazole-7-carbonitrile. This nitrile is commercially available, making this a practical approach for laboratory-scale synthesis.[9] The reduction of nitriles to primary amines is a well-established transformation, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1][10][11]

Proposed Synthetic Workflow

The proposed two-step synthesis starts from a substituted aniline and proceeds through the formation of the indazole ring, followed by the reduction of the nitrile group.

Caption: Proposed synthetic workflow for (1H-Indazol-7-yl)methanamine.

Detailed Experimental Protocol: Reduction of 1H-Indazole-7-carbonitrile

This protocol is a generalized procedure for the reduction of aryl nitriles using lithium aluminum hydride and should be performed by trained personnel with appropriate safety precautions.[1][12]

Materials:

-

1H-Indazole-7-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl acetate

-

Celite

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).

-

Addition of Nitrile: The flask is cooled to 0 °C in an ice bath. A solution of 1H-indazole-7-carbonitrile (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup (Fieser Method): The reaction mixture is cooled back to 0 °C. The excess LiAlH₄ is cautiously quenched by the sequential and dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.

-

-

Filtration and Extraction: The resulting granular precipitate is filtered through a pad of Celite and washed thoroughly with THF or another suitable solvent like ethyl acetate or dichloromethane. The filtrate is collected, and the organic layer is separated.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1H-Indazol-7-yl)methanamine. The product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Profile

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the methylene protons of the aminomethyl group, the amine protons, and the indazole N-H proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | 1-H (indazole N-H) |

| ~8.1 | d | 1H | 3-H |

| ~7.7 | d | 1H | 4-H |

| ~7.1 | t | 1H | 5-H |

| ~7.0 | d | 1H | 6-H |

| ~4.0 | s | 2H | -CH₂-NH₂ |

| ~1.5-2.5 | br s | 2H | -CH₂-NH₂ |

Solvent: DMSO-d₆

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the carbon skeleton of the molecule, with aromatic carbons appearing in the downfield region.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~141 | C-7a |

| ~135 | C-3 |

| ~127 | C-5 |

| ~122 | C-3a |

| ~121 | C-4 |

| ~120 | C-7 |

| ~110 | C-6 |

| ~40 | -CH₂-NH₂ |

Solvent: DMSO-d₆

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by the stretching and bending vibrations of the N-H and C-N bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (indazole and primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1650-1580 | Medium | N-H bend (primary amine) |

| 1620-1450 | Medium-Strong | C=C and C=N ring stretching |

| 1250-1020 | Medium | C-N stretch |

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the primary observable ion would be the protonated molecular ion [M+H]⁺.

-

Calculated Exact Mass: 147.080

-

Expected [M+H]⁺: 148.087

Applications in Drug Discovery

The indazole scaffold is a highly sought-after motif in the design of kinase inhibitors.[4][5] Many approved anti-cancer drugs, such as Axitinib and Pazopanib, feature this core structure.[6] The aminomethyl group of (1H-Indazol-7-yl)methanamine provides a crucial point of attachment for building more complex molecules that can interact with the hinge region or other key residues within the ATP-binding pocket of various kinases.

Caption: Role of (1H-Indazol-7-yl)methanamine in a typical drug discovery workflow.

The strategic placement of the aminomethyl group at the C7 position can allow for the exploration of new binding interactions and potentially lead to the development of inhibitors with improved potency and selectivity. This makes (1H-Indazol-7-yl)methanamine a valuable tool for medicinal chemists aiming to generate novel intellectual property and develop next-generation targeted therapies.[7][13]

Safety and Handling

(1H-Indazol-7-yl)methanamine should be handled in a well-ventilated area, preferably in a fume hood.[8] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[9] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, wash the affected area thoroughly with water.[8]

Incompatible Materials: Strong oxidizing agents.[9]

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

Conclusion

(1H-Indazol-7-yl)methanamine is a strategically important, yet under-characterized, building block for medicinal chemistry. Its indazole core is a proven pharmacophore, and the C7-aminomethyl substituent offers a versatile handle for synthetic elaboration. This technical guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. Further experimental validation of the data presented herein will undoubtedly accelerate the integration of this valuable synthon into drug discovery programs.

References

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). PubMed Central. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

-

Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

-

da Silva, A. B. F., et al. (2015). Pharmacological properties of indazole derivatives: recent developments. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

Tran, P.-T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery. Retrieved from [Link]

-

Fassi, P., et al. (2019). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Retrieved from [Link]

-

ResearchGate. (2025). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Retrieved from [Link]

-

Request PDF. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

-

Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry. Retrieved from [Link]

-

Liu, X., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. rsc.org [rsc.org]

- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of (1H-Indazol-7-yl)methanamine from 1H-Indazole-7-carbonitrile: Methodologies, Mechanistic Insights, and Practical Considerations

Abstract

(1H-Indazol-7-yl)methanamine is a pivotal building block in medicinal chemistry, serving as a key intermediate for a variety of pharmacologically active agents. The indazole scaffold is recognized as a privileged structure, and its derivatives are prominent in numerous clinical trials for treating a range of diseases.[1] This technical guide provides an in-depth exploration of the synthetic conversion of 1H-indazole-7-carbonitrile to (1H-Indazol-7-yl)methanamine. We will dissect the most prevalent and effective reduction methodologies, with a primary focus on the use of lithium aluminum hydride (LiAlH₄) and a comparative analysis of catalytic hydrogenation techniques. This document furnishes detailed, field-proven protocols, mechanistic explanations, critical safety procedures, and characterization data to equip researchers and drug development professionals with the knowledge required for a successful and safe synthesis.

Introduction to the Synthesis

The transformation of a nitrile functional group into a primary amine is a fundamental reaction in organic synthesis.[2] In the context of complex pharmaceutical intermediates, the choice of reducing agent and reaction conditions is paramount to ensure high yield, purity, and compatibility with other functional groups within the molecule. 1H-indazole-7-carbonitrile presents a heterocyclic substrate where the nitrile group must be selectively reduced without affecting the aromatic indazole core.

This guide will focus on two primary pathways for this transformation:

-

Stoichiometric Hydride Reduction: Employing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).

-

Catalytic Hydrogenation: Utilizing heterogeneous catalysts such as Raney® Nickel with a hydrogen source.

Each method carries distinct advantages, challenges, and safety profiles that will be discussed in detail.

Caption: Simplified mechanism of nitrile reduction by LiAlH₄.

2.2 Critical Safety & Handling of LiAlH₄

Trustworthiness in protocol design begins with safety. LiAlH₄ is a highly hazardous material that requires strict handling procedures.

-

Water Reactivity: It reacts violently and exothermically with water and other protic solvents (e.g., alcohols), releasing flammable hydrogen gas. [3][4]This can lead to fires and explosions. [5]All glassware must be rigorously dried, and reactions must be performed in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon). [4][6]* Pyrophoric Nature: Fine powders of LiAlH₄ can ignite spontaneously in moist air or from friction. [3]* Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical safety goggles, and heavy-duty gloves are mandatory. [3][6]* Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and dry sand must be immediately accessible. NEVER use water or CO₂ extinguishers on a LAH fire. [3][7]

2.3 Detailed Experimental Protocol: LiAlH₄ Reduction

This protocol is designed for a laboratory scale synthesis.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Weight | Moles (Example) | Equivalents | Amount (Example) |

|---|---|---|---|---|

| 1H-Indazole-7-carbonitrile | 143.15 g/mol | 10.0 mmol | 1.0 | 1.43 g |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 g/mol | 20.0 mmol | 2.0 | 0.76 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL |

| Deionized Water | 18.02 g/mol | - | - | For work-up |

| 15% (w/v) Sodium Hydroxide (aq) | 40.00 g/mol | - | - | For work-up |

| Anhydrous Magnesium Sulfate | 120.37 g/mol | - | - | For drying |

| Diethyl Ether or Ethyl Acetate | - | - | - | For extraction |

Step-by-Step Procedure:

-

Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

-

Reagent Preparation: In the inert-atmosphere flask, suspend LiAlH₄ (0.76 g, 20.0 mmol) in anhydrous THF (30 mL). Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve 1H-indazole-7-carbonitrile (1.43 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred LiAlH₄ suspension via syringe over 30 minutes. The addition is exothermic; maintain the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction can be gently heated to reflux if necessary to drive it to completion.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 10% methanol in dichloromethane. The starting material should be consumed, and a new, more polar spot corresponding to the amine product should appear.

2.4 Reaction Work-up: The Fieser Method

The work-up is the most hazardous part of the procedure and must be performed with extreme caution in a fume hood. [8]The Fieser method is a reliable procedure for safely quenching excess LAH and precipitating aluminum salts into a filterable solid. [5][9]

-

Cooling: Cool the reaction flask back down to 0 °C in an ice-water bath.

-

Quenching Sequence: For X grams of LiAlH₄ used, add the following reagents sequentially and dropwise with vigorous stirring. [5][10] * Step 1: Add X mL of water. (In this example, 0.76 mL). Expect vigorous hydrogen gas evolution.

-

Step 2: Add X mL of 15% (w/v) aqueous NaOH. (In this example, 0.76 mL). The mixture will become thick and gelatinous.

-

Step 3: Add 3X mL of water. (In this example, 2.28 mL). The precipitate should become a granular, white solid.

-

-

Stirring: Remove the ice bath and stir the mixture at room temperature for at least 30 minutes to ensure complete granulation.

-

Filtration: Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate or THF to recover all the product.

-

Isolation: Combine the filtrate and washings. The crude product can be isolated by removing the solvent under reduced pressure.

Caption: Experimental workflow for LiAlH₄ reduction.

Alternative Methodology: Catalytic Hydrogenation

For larger-scale synthesis, avoiding stoichiometric, hazardous reagents like LiAlH₄ is often desirable. Catalytic hydrogenation offers a greener and often safer alternative.

3.1 Raney® Nickel Catalysis

Raney® Nickel is a fine-grained nickel-aluminum alloy catalyst widely used for the hydrogenation of nitriles. [11]

-

Advantages: Excellent for industrial applications, avoids pyrophoric hydrides, and the catalyst can often be recycled. [12]* Challenges: The reaction often requires elevated pressures of hydrogen gas. A significant side reaction is the formation of secondary and tertiary amines. This can be suppressed by adding ammonia or ammonium hydroxide to the reaction mixture. [13]Raney® Nickel itself can be pyrophoric when dry and must be handled with care.

A modern variation involves using a hydrogen donor like 2-propanol in a process called catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas. [12]Another effective system uses potassium borohydride (KBH₄) as the hydride source with catalytic Raney® Ni in ethanol, which operates under mild conditions. [14][15] Table 2: Comparison of Primary Reduction Methodologies

| Feature | LiAlH₄ Reduction | Catalytic Hydrogenation (Raney® Ni) |

|---|---|---|

| Reagent Type | Stoichiometric | Catalytic |

| Safety | High Hazard (Pyrophoric, Water-Reactive) | Moderate Hazard (Flammable H₂ gas, Pyrophoric Catalyst) |

| Selectivity | Low (reduces many functional groups) | Moderate (can be tuned) |

| Side Products | Generally clean reduction to 1° amine | Secondary/tertiary amines are common |

| Work-up | Complex and hazardous quenching | Simple filtration of catalyst |

| Scalability | Poor; not ideal for large scale | Excellent |

| Conditions | Ambient pressure, 0°C to reflux | High pressure H₂ (typically), elevated temperature |

Purification and Characterization

4.1 Purification

The crude (1H-Indazol-7-yl)methanamine is a basic compound. An acid-base workup can be highly effective for purification.

-

Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).

-

Extract with aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as the ammonium salt.

-

Wash the aqueous layer with an organic solvent to remove neutral impurities.

-

Basify the aqueous layer with a strong base (e.g., 6M NaOH) until pH > 12.

-

Extract the free amine back into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified amine.

4.2 Spectroscopic Characterization

-

¹H NMR: Expect to see characteristic signals for the indazole aromatic protons, a singlet or broad singlet for the NH₂ protons, and a singlet for the benzylic CH₂ protons. The indazole NH proton will also be present, often as a broad singlet at a high chemical shift. [16][17]* ¹³C NMR: The spectrum will show the aromatic carbons of the indazole ring and a distinct signal for the CH₂ carbon, typically in the 40-50 ppm range.

-

Mass Spectrometry (HRMS): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the formula C₈H₁₀N₃.

-

IR Spectroscopy: Look for characteristic N-H stretching bands for the primary amine (two bands, ~3300-3400 cm⁻¹) and the indazole N-H stretch.

References

- BenchChem. (2025). Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures. BenchChem.

- Organic Chemistry Portal. Nitrile to Amine - Common Conditions.

- Princeton University Environmental Health & Safety. Lithium Aluminum Hydride.

- Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.

- BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.

- Sigma-Aldrich. (2023).

- Wu, B., et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC.

- American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.

- Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.

- New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov.

- NOAA. LITHIUM ALUMINUM HYDRIDE. CAMEO Chemicals.

- Organic Chemistry Portal. Amine synthesis by nitrile reduction.

- Stephen, D. W., et al. (2020). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Beilstein Journal of Organic Chemistry.